molecular formula C18H19NO2 B1674867 Lirinidine CAS No. 54383-28-7

Lirinidine

Cat. No. B1674867
CAS RN: 54383-28-7
M. Wt: 281.3 g/mol
InChI Key: YXVXMURDCBMPRH-AWEZNQCLSA-N
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Description

Lirinidine is an aporphine-type alkaloid . It is a compound with the formula C18H19NO2 and a molecular weight of 281.4 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of Lirinidine is characterized by the presence of a quinoline nucleus . The InChI code for Lirinidine is InChI=1S/C18H19NO2/c1-19-8-7-12-10-15 (21-2)18 (20)17-13-6-4-3-5-11 (13)9-14 (19)16 (12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 .


Physical And Chemical Properties Analysis

Lirinidine is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact mass is 281.1416 .

Scientific Research Applications

  • Antioxidant and Anticancer Constituents

    • Application Summary : Lirinidine has been found to have antioxidative activity and chemopreventive activity in skin melanoma cells .
    • Methods of Application : The study involved the extraction and purification of compounds from the leaves of Liriodendron tulipifera, which were then screened for their antiradical scavenging, metal chelating and ferric reducing power activities . The chemopreventive property of the isolated compounds was examined against human melanoma cells A375 .
    • Results : The results showed that Lirinidine significantly inhibited the proliferation of melanoma cells .
  • Inhibition of Collagen and Arachidonic Acid Production

    • Application Summary : Lirinidine is a tertiary aporphine alkaloid which greatly inhibits the production of collagen and arachidonic acid .
    • Results : The results showed that Lirinidine reduces the aggregation of platelet-activating factor-induced platelets .
  • Regulation of Transporters in the Small Intestine

    • Application Summary : Secondary aporphine alkaloids, such as norisocorydine, can help regulate transporters in the small intestine .
    • Results : Norisocorydine, a secondary aporphine alkaloid, has been found to regulate transporters in the small intestine .
  • Treatment of Lumbago and Arthralgia

    • Application Summary : Aporphine alkaloids, including Lirinidine, are found in Sabia schumanniana Diels (SSD), a plant used in traditional folk medicine for the treatment of lumbago and arthralgia .
    • Methods of Application : The study involved the extraction and purification of compounds from SSD, which were then analyzed using ultra-high-performance liquid chromatography (UHPLC)-Q-Exactive-Orbitrap/mass spectrometry combined with parallel reaction monitoring (PRM) .
    • Results : The study identified a total of 70 compounds, including Lirinidine . These findings may assist in future studies concerning this plant and will ultimately contribute to the research and development of new drugs .
  • Cosmetic Research

    • Application Summary : Lirinidine exhibits medium ferric reducing power activity and minor radical scavenging activity in vitro. It can be used for cosmetic research .
    • Results : The results showed that Lirinidine has potential applications in cosmetic research .

properties

IUPAC Name

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVXMURDCBMPRH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lirinidine

CAS RN

54383-28-7
Record name Lirinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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